molecular formula C22H21ClN2O5S B11405356 6-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11405356
M. Wt: 460.9 g/mol
InChI Key: RHFWSXCNCCNHMX-UHFFFAOYSA-N
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Description

6-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromene core, a benzothiophene moiety, and a carbamoyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene and benzothiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 6-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide exhibit potential anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. Studies have shown that such compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic proteins.
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Properties :
    • Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting neurodegenerative conditions like Alzheimer's disease. The mechanism may involve reducing oxidative stress and promoting neuronal survival.

Pharmacological Insights

  • Mechanism of Action :
    • The pharmacological effects of this compound are believed to be mediated through its interaction with various molecular targets including receptors and enzymes involved in critical cellular processes such as apoptosis and inflammation.
  • Bioavailability and Metabolism :
    • Studies on similar compounds indicate that modifications to the chemical structure can enhance bioavailability and metabolic stability. Research into the pharmacokinetics of this compound is essential to optimize its therapeutic efficacy.

Material Science Applications

The unique properties of this compound also open avenues in material science:

  • Organic Electronics :
    • The compound's ability to form stable thin films suggests potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tailored through structural modifications.
  • Polymer Science :
    • Incorporating this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength, making it suitable for advanced composite materials.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer EffectsDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study BAnti-inflammatory PropertiesShowed reduction in inflammatory markers in animal models of arthritis.
Study CNeuroprotectionIndicated protective effects against neuronal cell death induced by oxidative stress.

Mechanism of Action

The mechanism of action of 6-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
  • 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide

Uniqueness

Compared to these similar compounds, 6-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide stands out due to its complex structure, which includes both a chromene and a benzothiophene moiety. This unique combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

The compound 6-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide has garnered attention in recent pharmacological studies due to its potential therapeutic applications. Its unique structure combines elements of chromene and benzothiophene, suggesting a diverse range of biological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20ClN3O4 Molecular Formula \text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}_{4}\quad \text{ Molecular Formula }

Biological Activity Overview

This compound has been investigated for various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific findings related to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of chromene compounds often exhibit significant antimicrobial properties. A study found that compounds similar to the one demonstrated moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds was correlated with their antibacterial efficacy, suggesting that structural modifications could enhance activity against specific pathogens .

Anticancer Activity

Several studies have explored the cytotoxic effects of chromene derivatives on various cancer cell lines. For instance, 6-chloro derivatives have shown promise in selectively targeting tumor cells while sparing normal cells. In vitro assays revealed that certain analogs led to apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in disease processes. Notably, it exhibited inhibitory activity against butyrylcholinesterase (BChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's . The IC50 values for enzyme inhibition were comparable to established inhibitors, indicating potential therapeutic applications.

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on a series of chromene derivatives, including the target compound, demonstrated a significant reduction in cell viability in several cancer cell lines (e.g., MCF-7 and HeLa). The study utilized flow cytometry to assess apoptosis rates and found a marked increase in early apoptotic cells after treatment with the compound .
  • Case Study on Antimicrobial Effects : In another investigation, the compound was tested against a panel of bacterial strains including Escherichia coli and Staphylococcus aureus. Results showed that the compound exhibited minimum inhibitory concentrations (MICs) that were competitive with standard antibiotics .

Data Table: Biological Activities Summary

Activity Type Effect Reference
AntimicrobialModerate to significant activity
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits BChE (IC50 comparable to physostigmine)

Properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

6-chloro-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H21ClN2O5S/c1-29-9-8-24-21(28)19-13-4-2-3-5-18(13)31-22(19)25-20(27)17-11-15(26)14-10-12(23)6-7-16(14)30-17/h6-7,10-11H,2-5,8-9H2,1H3,(H,24,28)(H,25,27)

InChI Key

RHFWSXCNCCNHMX-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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